A Technical Guide to the ¹⁹F NMR Chemical Shifts of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene: A Keystone for Drug Discovery
A Technical Guide to the ¹⁹F NMR Chemical Shifts of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene: A Keystone for Drug Discovery
This in-depth technical guide provides a comprehensive analysis of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for interpreting the ¹⁹F NMR spectrum of this fluorinated scaffold, a promising entity in modern medicinal chemistry.
Introduction: The Ascendancy of ¹⁹F NMR in Pharmaceutical Research
The integration of fluorine atoms into bioactive molecules has become a cornerstone of contemporary drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Consequently, the ability to precisely characterize these fluorinated molecules is paramount.
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an exceptionally powerful and sensitive analytical technique in this domain.[1][2][3] The ¹⁹F nucleus possesses a nuclear spin of 1/2 and constitutes 100% of naturally occurring fluorine, rendering it highly receptive to NMR measurements.[1] Furthermore, the vast chemical shift dispersion of over 800 ppm in ¹⁹F NMR significantly reduces signal overlap, a common challenge in proton (¹H) NMR.[1][2] This clarity allows for the unambiguous identification and characterization of individual fluorine environments within a molecule, making it an invaluable tool for fragment-based drug discovery (FBDD), hit identification, and lead optimization.[4][5][6]
The Molecular Architecture: 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene
The structure of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene features a tricyclic phenanthrene core where the C9 and C10 positions are saturated and each bear two fluorine atoms. This arrangement presents a unique stereoelectronic environment that will be reflected in its ¹⁹F NMR spectrum.
Diagram 1: Molecular Structure of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene
Predicting the ¹⁹F NMR Spectrum: A Multifactorial Analysis
The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment. Unlike ¹H NMR, where diamagnetic effects are dominant, ¹⁹F chemical shifts are heavily influenced by the paramagnetic term, which is a primary reason for the wide chemical shift range.[7] Several key factors will dictate the ¹⁹F NMR spectrum of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene.
The Influence of Hybridization and Electronegativity
The fluorine atoms in the target molecule are attached to sp³-hybridized carbon atoms (C9 and C10). Generally, fluorine atoms on sp³ carbons are found upfield compared to those on sp² carbons.[7] The high electronegativity of fluorine results in a significant withdrawal of electron density from the attached carbon, which in turn influences the shielding of the fluorine nucleus.
Diastereotopic Fluorine Atoms and Magnetic Anisotropy
A critical feature of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene is the presence of two geminal fluorine atoms on both C9 and C10. Due to the rigid, non-planar conformation of the dihydrophenanthrene ring system, the two fluorine atoms on each carbon are diastereotopic. This means they are in chemically non-equivalent environments and are expected to have different chemical shifts, giving rise to two distinct signals.
Furthermore, the aromatic rings of the phenanthrene scaffold will generate a significant magnetic anisotropic effect.[7] This effect arises from the circulation of π-electrons in the presence of the external magnetic field, creating regions of both shielding (upfield shift) and deshielding (downfield shift). The spatial orientation of the C-F bonds relative to these aromatic rings will be a major determinant of the precise chemical shifts. One fluorine on each of the C9 and C10 carbons will likely be in a more shielded environment than its geminal partner.
Through-Space and Through-Bond Coupling
Spin-spin coupling between fluorine nuclei is another key feature of ¹⁹F NMR spectra. In 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene, we can anticipate several types of coupling:
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Geminal Coupling (²JFF): The two diastereotopic fluorine atoms on C9 will couple to each other, as will the two on C10. Geminal ¹⁹F-¹⁹F coupling constants are typically large.
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Vicinal Coupling (³JFF): Coupling between fluorine atoms on C9 and C10 will also be observed. The magnitude of this coupling will be dependent on the dihedral angle between the C-F bonds, as described by the Karplus relationship.
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Long-Range Coupling (⁴JFF and ⁵JFF): It is also possible to observe smaller, long-range couplings between the fluorine atoms and the protons on the aromatic rings.
The combination of distinct chemical shifts and these coupling patterns will result in a complex but highly informative multiplet structure for each fluorine signal.
| Parameter | Predicted Influence on the ¹⁹F NMR Spectrum |
| Chemical Shifts | Two distinct signals are expected due to the two sets of diastereotopic fluorine atoms on C9 and C10. The exact positions will be influenced by the magnetic anisotropy of the aromatic rings. |
| Multiplicity | Each signal will likely appear as a complex multiplet due to geminal and vicinal ¹⁹F-¹⁹F coupling. |
| Integration | The integration of each of the two main signals should be equal, corresponding to two fluorine atoms each. |
Experimental Protocol for ¹⁹F NMR Analysis
To acquire a high-quality ¹⁹F NMR spectrum of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene, the following experimental protocol is recommended.
Diagram 2: Experimental Workflow for ¹⁹F NMR Spectroscopy
Step-by-Step Methodology:
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Sample Preparation:
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Dissolve approximately 5-10 mg of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[1][7]
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Add a small amount of an internal reference standard, such as trichlorofluoromethane (CFCl₃), which is defined as 0 ppm.
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-
NMR Instrument Setup:
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Use a high-field NMR spectrometer equipped with a probe capable of detecting the ¹⁹F nucleus.
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Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity.
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Data Acquisition:
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Acquire a standard one-dimensional (1D) ¹⁹F NMR spectrum.
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To simplify the spectrum and aid in the assignment of ¹⁹F-¹⁹F couplings, a proton-decoupled ¹⁹F NMR experiment should also be performed. This will remove any couplings to the aromatic protons.
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Optimize acquisition parameters, such as the pulse width and relaxation delay, to obtain a good signal-to-noise ratio.
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-
Data Processing:
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Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
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Calibrate the chemical shift scale by setting the peak of the internal standard to its known value (0 ppm for CFCl₃).
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Integrate the signals to determine the relative number of fluorine atoms contributing to each resonance.
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Analyze the multiplet patterns to extract coupling constants.
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Conclusion: A Powerful Probe for Drug Discovery
The ¹⁹F NMR spectrum of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene is predicted to be a rich source of structural information. The presence of two distinct, complex multiplets will provide a unique spectroscopic fingerprint for this molecule. This fingerprint can be leveraged in several ways within a drug discovery pipeline:
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Confirmation of Synthesis: The spectrum will serve as an unambiguous confirmation of the successful synthesis of the target molecule.
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Fragment Screening: As part of a fragment library, changes in the ¹⁹F chemical shifts upon binding to a biological target can be used to identify hits.[2][3]
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Structure-Activity Relationship (SAR) Studies: By synthesizing and analyzing derivatives of this scaffold, researchers can correlate changes in the ¹⁹F NMR spectrum with changes in biological activity, providing insights into the binding mode and the local environment of the fluorine atoms within the active site.
References
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
-
Dalvit, C., & Vulpetti, A. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 26(11), 3364. Retrieved from [Link]
-
Dalvit, C., & Vulpetti, A. (2021). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 64(23), 17053–17075. Retrieved from [Link]
-
Leung, E. W., & Gerritz, S. W. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. Retrieved from [Link]
-
Kang, C. (2019). 19F-NMR in Target-based Drug Discovery. Current Medicinal Chemistry, 26(26), 4964–4983. Retrieved from [Link]
-
Pomerantz, W. C. G., & Wi, M. (2020). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 1(4), 232–247. Retrieved from [Link]
-
Saunders, C. N., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(8), 4345–4353. Retrieved from [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
